molecular formula C20H25ClFN3O4S B2762378 4-fluoro-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride CAS No. 1185178-68-0

4-fluoro-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride

Cat. No.: B2762378
CAS No.: 1185178-68-0
M. Wt: 457.95
InChI Key: KWRRRNAFKNLGCB-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C20H25ClFN3O4S and its molecular weight is 457.95. The purity is usually 95%.
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Scientific Research Applications

Neuroscience and Pharmacology Applications

  • Alzheimer's Disease Research : A derivative of the chemical, utilized as a selective serotonin 1A (5-HT(1A)) molecular imaging probe in conjunction with positron emission tomography (PET), has enabled the quantification of 5-HT(1A) receptor densities in the living brains of Alzheimer's disease patients. This study demonstrated significantly decreased receptor densities in both hippocampi and raphe nuclei of Alzheimer's patients compared to controls, correlating these decreases with worsening clinical symptoms and decreased glucose utilization in the brain (Kepe et al., 2006).

  • Serotonin Receptor Antagonists : The compound's analogs have been investigated for their potential as serotonin 5-HT(1A) receptor antagonists, showing high brain uptake, slow brain clearance, and stability against defluorination, making them promising candidates for in vivo quantification of 5-HT(1A) receptors in neuropsychiatric disorders (García et al., 2014).

Analytical Chemistry Applications

  • Analytical Derivatization : A related sulfonate reagent, synthesized for analytical derivatization in liquid chromatography, incorporates a moiety similar to the compound's structure. This reagent enhances detection sensitivity after tagging to an analyte, demonstrating the versatility of the compound's derivatives in improving analytical methodologies (Wu et al., 1997).

Additional Applications

  • HIV-1 Research : Derivatives of the compound have been characterized as potent inhibitors of HIV-1 attachment, interfering with the viral gp120 interaction with the host cell receptor CD4. These findings illustrate the compound's derivatives' potential in antiviral research and the development of new therapeutic agents (Wang et al., 2009).

  • Cytochrome P450 Metabolism Studies : The compound's derivatives have been studied for their metabolic pathways in human liver microsomes and S9 fraction, highlighting the role of various CYP enzymes in the oxidative metabolism of novel antidepressants. These studies are crucial for understanding the pharmacokinetics and drug-drug interaction potential of new therapeutic agents (Hvenegaard et al., 2012).

Properties

IUPAC Name

4-fluoro-N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O4S.ClH/c1-28-18-6-8-19(9-7-18)29(26,27)24-14-12-23(13-15-24)11-10-22-20(25)16-2-4-17(21)5-3-16;/h2-9H,10-15H2,1H3,(H,22,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWRRRNAFKNLGCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)C3=CC=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.